Product packaging for 3-Iodobenzo[b]thiophene-2-carbaldehyde(Cat. No.:)

3-Iodobenzo[b]thiophene-2-carbaldehyde

Cat. No.: B11843699
M. Wt: 288.11 g/mol
InChI Key: VOTSZFTXLSSHSM-UHFFFAOYSA-N
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Description

3-Iodobenzo[b]thiophene-2-carbaldehyde (CAS 1259895-71-0) is a valuable chemical building block in organic synthesis and medicinal chemistry. Its molecular formula is C9H5IOS, with a molecular weight of 288.11 . This compound features both an aldehyde group and an iodine atom on its benzo[b]thiophene core, providing two distinct reactive sites for further functionalization, making it a versatile precursor for constructing complex molecules. A primary application of this compound is in the synthesis of highly functionalized benzo[b]thiophene derivatives through one-pot, iodine-mediated cyclization and alkylation processes . These methodologies are particularly valued in green chemistry for reducing waste and byproducts. The iodine moiety serves as a reactive handle for further diversification via cross-coupling reactions, enabling the creation of libraries of compounds for screening . The benzo[b]thiophene scaffold is a privileged structure in drug discovery, found in molecules with a range of biological activities, including use as antidepressants, anti-inflammatories, antitumor agents, and estrogen receptor modulators . Furthermore, this compound and its derivatives are investigated for applications in organic electronics, such as in the development of organic semiconductors . The compound is for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the material safety data sheet for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5IOS B11843699 3-Iodobenzo[b]thiophene-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5IOS

Molecular Weight

288.11 g/mol

IUPAC Name

3-iodo-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C9H5IOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H

InChI Key

VOTSZFTXLSSHSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=O)I

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Iodobenzo B Thiophene 2 Carbaldehyde

Direct Functionalization and Annulation Strategies

Direct functionalization methods aim to introduce the iodine and carbaldehyde moieties onto a pre-existing or simultaneously formed benzo[b]thiophene ring system. These strategies are often valued for their atom economy and convergent nature.

Iodine-Mediated Cyclization and Oxidation Protocols for Benzo[b]thiophene Formation

Iodine plays a dual role in the synthesis of halogenated benzo[b]thiophenes, acting as an electrophile to trigger cyclization. nih.govorganic-chemistry.org A prominent strategy involves the electrophilic iodocyclization of 2-alkynylthioanisole derivatives. nih.govmdpi.com In this approach, molecular iodine (I₂) activates the alkyne bond, facilitating a 5-endo-dig cyclization through the nucleophilic attack of the tethered sulfur atom. This reaction directly yields a 3-iodobenzo[b]thiophene (B1338381) core, which is the foundational structure of the target molecule. nih.gov

The general mechanism proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate from the reaction between the alkyne and an electrophilic iodine source. nih.gov Subsequent intramolecular attack by the sulfur atom leads to the formation of the benzo[b]thiophene ring and installs the iodine at the 3-position. Various iodine sources, including molecular iodine (I₂), iodine monochloride (ICl), and N-iodosuccinimide (NIS), can be employed for this transformation. nih.gov While this method does not directly install the 2-carbaldehyde group in a single step, it provides a highly efficient route to the 3-iodo-substituted benzo[b]thiophene scaffold, which can then be formylated at the 2-position.

Table 1: Examples of Iodine-Mediated Cyclization for 3-Iodobenzo[b]thiophene Synthesis This table is interactive. You can sort and filter the data.

Starting Material Iodine Reagent Solvent Yield (%) Reference
2-(Phenylethynyl)thioanisole I₂ CH₂Cl₂ High nih.gov
2-(Hex-1-yn-1-yl)thioanisole I₂ CH₂Cl₂ High nih.gov
2-Alkynylthioanisole ICl Not Specified High nih.gov

Electrophilic Iodination of Benzo[b]thiophene-2-carbaldehyde Frameworks

A more direct route to the target compound involves the electrophilic iodination of pre-synthesized Benzo[b]thiophene-2-carbaldehyde. Benzo[b]thiophene is a π-electron-rich heterocycle that preferentially undergoes electrophilic substitution at the 3-position (β-position). researchgate.netcdnsciencepub.com This regioselectivity is due to the greater stability of the carbocation intermediate formed upon attack at this position. The 2-carbaldehyde group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, the inherent reactivity of the 3-position of the benzo[b]thiophene nucleus is generally sufficient to allow for halogenation. researchgate.net

The reaction is typically carried out using an electrophilic iodine source in a suitable solvent. Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, mercury(II) oxide), N-iodosuccinimide (NIS), or iodine monochloride (ICl). researchgate.netresearchgate.net The choice of reagent and conditions can be optimized to achieve high yields and selectivity. For instance, using N-iodosuccinimide, often activated by an acid catalyst, in an inert solvent is a common and effective method for the iodination of electron-rich thiophene (B33073) derivatives. researchgate.net

Table 2: Reagents for Electrophilic Iodination of Thiophene Derivatives This table is interactive. You can sort and filter the data.

Reagent Activating Agent/Conditions Typical Substrates Reference
N-Iodosuccinimide (NIS) 4-Toluenesulfonic acid Substituted Thiophenes researchgate.net
Iodine (I₂) Oxidants (e.g., HNO₃, HgO) Thiophenes, Furans ic.ac.uk
Iodine Monochloride (ICl) Inert Solvent Thiophenes, Electron-poor derivatives researchgate.net

Precursor-Based Synthesis and Modular Approaches

These methods focus on first constructing the Benzo[b]thiophene-2-carbaldehyde core from acyclic precursors, which is then iodinated in a subsequent step as described in section 2.1.2.

Convergent Routes to Benzo[b]thiophene-2-carbaldehyde Precursors

A highly efficient and expedient synthesis of Benzo[b]thiophene-2-carbaldehyde has been developed from the inexpensive and commercially available methylthiobenzene (thioanisole). mdpi.comresearchgate.net This one-pot reaction involves a sequential double lithiation, diformylation, and intramolecular condensation. mdpi.com

The reaction is initiated by treating methylthiobenzene with an excess of n-butyllithium (BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). This promotes double lithiation at both the ortho-position of the benzene (B151609) ring and the methyl group of the thioether, forming a dilithiated intermediate. mdpi.com This intermediate is then treated in the same pot with a formylating agent, typically N,N-dimethylformamide (DMF). The DMF introduces two aldehyde groups, leading to a dialdehyde (B1249045) intermediate. This intermediate subsequently undergoes an intramolecular aldol-type condensation, followed by dehydration and aromatization, to yield the final Benzo[b]thiophene-2-carbaldehyde product in high yield. mdpi.com

Table 3: One-Pot Synthesis of Benzo[b]thiophene-2-carbaldehyde This table is interactive. You can sort and filter the data.

Starting Material Reagents Solvent Yield (%) Reference

Besides the one-pot method, Benzo[b]thiophene-2-carbaldehyde can be synthesized through more traditional routes involving either the formylation of benzo[b]thiophene or the oxidation of a precursor alcohol. mdpi.comresearchgate.net

Formylation of Benzo[b]thiophene: The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgthieme-connect.de This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). ijpcbs.com When applied to benzo[b]thiophene, the electrophilic Vilsmeier reagent attacks the electron-rich 3-position. However, formylation can also be directed to the 2-position under certain conditions, particularly with substituted derivatives. rsc.org

Oxidation of Benzo[b]thiophen-2-ylmethanol: Another common pathway is the oxidation of Benzo[b]thiophen-2-ylmethanol. mdpi.comresearchgate.net This precursor alcohol can be synthesized through various methods and is then oxidized to the corresponding aldehyde. A wide array of oxidizing agents can be employed for this transformation, including manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or conditions for Swern or Dess-Martin periodinane oxidation. The choice of oxidant depends on the presence of other functional groups and the desired reaction scale.

Regioselective Installation of the Iodine Moiety in Benzo[b]thiophene Scaffolds

The precise placement of an iodine atom on the benzo[b]thiophene ring system is crucial for subsequent functionalization, typically through cross-coupling reactions. The inherent reactivity of the benzo[b]thiophene nucleus favors electrophilic substitution at the C3 position over the C2 position, yet achieving high regioselectivity without competing side reactions requires carefully designed synthetic strategies.

Direct C-H bond functionalization represents the most atom-economical approach to modifying aromatic systems. However, the direct iodination of the benzo[b]thiophene C3–H bond is notably challenging. nih.gov Functionalization of the C-H bond at the C3 position is significantly more demanding than at the C2 position due to issues of regioselectivity. nih.govresearchgate.net

Standard electrophilic iodinating reagents such as molecular iodine (I₂) or N-iodosuccinimide (NIS) often lack the required reactivity to efficiently iodinate the benzo[b]thiophene core, particularly if the ring is substituted with electron-withdrawing groups. While methods for the direct C-H arylation of benzo[b]thiophenes are established, achieving a clean and high-yielding direct C3-iodination remains an underdeveloped area. nih.govdntb.gov.ua The primary difficulties lie in controlling the regioselectivity and overcoming the relatively low electrophilicity of common iodine sources, which can lead to mixtures of isomers or require harsh reaction conditions.

A more reliable and regioselective method for introducing iodine at the C3 position involves a two-step sequence using organometallic intermediates. This approach typically includes the generation of a nucleophilic carbon center at the desired position, followed by quenching with an electrophilic iodine source.

Via C-Li Intermediates: One common strategy is the deprotonation of the C3-H bond using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a C3-lithiated benzo[b]thiophene intermediate. This highly reactive species can then be trapped with an electrophilic iodine source, like molecular iodine (I₂), to afford the 3-iodobenzo[b]thiophene derivative with high regioselectivity. commonorganicchemistry.com This method is particularly effective for substrates that can withstand strongly basic conditions. An efficient synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes has been developed based on an initial ortho-lithiation reaction. researchgate.net

Via C-B Intermediates: Another powerful strategy involves the use of organoboron intermediates. Benzo[b]thiophene-3-boronic acid, which can be synthesized via methods such as BCl₃-induced borylative cyclization of aryl-alkynes, serves as a versatile precursor. sigmaaldrich.com The C-B bond can then be converted to a C-I bond through halodeboronation. This is typically achieved by treating the boronic acid with an iodine source under mild conditions, offering an excellent, regiochemically precise route to 3-iodobenzo[b]thiophenes.

IntermediateReagentsProductRef.
3-Lithiobenzo[b]thiophene1. n-BuLi or LDA2. I₂3-Iodobenzo[b]thiophene commonorganicchemistry.com
Benzo[b]thiophene-3-boronic acidNaI, Chloramine-T3-Iodobenzo[b]thiophene

One of the most efficient and widely employed methods for the synthesis of 3-iodobenzo[b]thiophenes is the electrophilic iodocyclization of readily available 2-alkynylthioanisoles (alkynyl(aryl)thioethers). nih.gov This reaction proceeds via a 5-endo-dig cyclization pathway. researchgate.net

The mechanism involves the activation of the alkyne's triple bond by an electrophilic iodine species (e.g., I₂ or ICl). The tethered sulfur atom then acts as an internal nucleophile, attacking the activated alkyne. This intramolecular attack leads to the formation of a cyclic sulfonium (B1226848) intermediate, which subsequently undergoes demethylation (or dealkylation) by the iodide anion to yield the stable 3-iodobenzo[b]thiophene product. researchgate.netnih.gov This methodology is valued for its operational simplicity, mild reaction conditions, and consistently high yields across a range of substrates. researchgate.netresearchgate.net

Substrate (2-Alkynylthioanisole)Iodine SourceSolventYield (%)Ref.
2-((4-chlorophenyl)ethynyl)thioanisoleI₂CH₂Cl₂95 researchgate.net
2-(Cyclohexylethynyl)thioanisoleI₂CH₂Cl₂92 researchgate.net
2-(Phenylethynyl)thioanisoleI₂CH₂Cl₂98 researchgate.net
2-(But-1-yn-1-yl)thioanisoleI₂CH₂Cl₂91 researchgate.net
2-(Oct-1-yn-1-yl)thioanisoleI₂/KIChCl/Urea89 unipa.it
2-((4-methoxyphenyl)ethynyl)thioanisoleI₂/KIChCl/Urea85 unipa.it

Decarboxylative halogenation offers a strategic alternative for installing iodine, using readily available carboxylic acids as starting materials. This transformation, which can be seen as a modern variant of the Hunsdiecker reaction, avoids the need for pre-functionalization via C-H activation or organometallic intermediates.

Recent advancements have established transition-metal-free protocols for the decarboxylative iodination of (hetero)aromatic carboxylic acids. acs.orgnih.gov This method has been successfully applied to benzothiophene-carboxylic acids. The reaction typically involves heating the carboxylic acid with molecular iodine in the presence of a suitable base, such as K₃PO₄. acs.orgresearchgate.net The process is thought to proceed through the formation of a benzoyl hypoiodite (B1233010) intermediate, which then undergoes either a radical or non-radical pathway involving the extrusion of CO₂ to generate an aryl radical or anion, respectively, that is subsequently trapped by iodine. nih.gov This approach is particularly valuable as it provides a direct route from C-H carboxylated scaffolds to the corresponding iodo-derivatives.

SubstrateReagentsYield (%)Ref.
Benzo[b]thiophene-3-carboxylic acidI₂, K₃PO₄85 nih.gov
Benzo[b]thiophene-2-carboxylic acidI₂, K₃PO₄81 nih.gov
Indole-3-carboxylic acidI₂, K₃PO₄75 nih.gov
2,6-Dimethoxybenzoic acidI₂, K₃PO₄95 nih.gov

Green Chemistry Principles and Sustainable Synthetic Protocols

The integration of green chemistry principles into the synthesis of 3-iodobenzo[b]thiophene scaffolds is crucial for developing environmentally responsible and economically viable processes.

A key area of improvement is the use of sustainable solvents. For instance, the iodocyclization of 2-alkynylthioanisoles has been successfully performed in ethanol (B145695), a bio-based and less toxic solvent, to produce 3-halobenzo[b]thiophenes in very high yields. nih.gov Further advancing this concept, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been employed as recyclable and more sustainable alternatives to traditional volatile organic compounds (VOCs). unipa.itnih.gov These DES systems can often be recycled multiple times without a significant drop in product yield. unipa.it

Another green chemistry approach involves the development of transition-metal-free reactions, which eliminates concerns about toxic metal residues in the final products and waste streams. The decarboxylative iodination using a simple I₂/K₃PO₄ system is a prime example of a transition-metal-free method. acs.orgnih.gov Additionally, one-pot reactions that combine multiple synthetic steps without isolating intermediates, such as successive cyclization-alkylation strategies, enhance atom economy and reduce waste by minimizing purification steps. morressier.com These protocols often proceed under mild, ambient conditions, further contributing to their sustainability profile. morressier.com

Elucidating Reactivity and Diverse Transformations of 3 Iodobenzo B Thiophene 2 Carbaldehyde

Palladium-Catalyzed Cross-Coupling Chemistry at the C-3 Iodine Position

The carbon-iodine bond at the C-3 position of 3-Iodobenzo[b]thiophene-2-carbaldehyde is a prime site for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, relative to C-Br or C-Cl bonds, facilitates oxidative addition to the palladium(0) catalyst, often under milder conditions. This reactivity allows for the introduction of a wide array of substituents, including aryl, alkynyl, and vinyl groups.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reaction is widely applied to various halo-thiophenes. For instance, the coupling of related compounds like 4-bromothiophene-2-carbaldehyde with arylboronic acids proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield the corresponding 4-arylthiophene-2-carbaldehydes. mdpi.comresearchgate.netnih.gov This reaction underscores the feasibility of functionalizing the benzothiophene (B83047) core while preserving the aldehyde moiety. The general conditions for such transformations typically involve a palladium catalyst, a base, and a suitable solvent system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Related Thiophene (B33073) Substrate Data extrapolated from reactions on analogous, not identical, substrates.

Aryl Halide SubstrateCoupling PartnerCatalystBaseSolventYieldReference
4-Bromothiophene-2-carbaldehydeArylboronic Acids/EstersPd(PPh₃)₄K₃PO₄Dioxane/WaterModerate to Excellent mdpi.com

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, providing a powerful method for the synthesis of aryl alkynes. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net The application of this reaction to this compound would allow for the introduction of an alkynyl substituent at the C-3 position. While direct examples for this specific substrate are scarce in the literature, the Sonogashira coupling of the structurally similar 3-iodobenzo[b]furans has been reported, demonstrating the viability of this transformation on related heterocyclic systems. researchgate.net Copper-free Sonogashira variants have also been developed to prevent the undesired homocoupling of terminal alkynes. ucsb.edupitt.edu

Table 2: General Conditions for Sonogashira Coupling These are general conditions; specific data for the target compound is not available.

Aryl HalideAlkyneCatalyst SystemBaseSolventReference
Aryl IodideTerminal AlkynePd Catalyst (e.g., Pd(OAc)₂), Optional Cu(I) Co-catalystAmine (e.g., Et₃N, DIPEA)DMF, THF, or Amine solvent organic-chemistry.org

Heck Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.gov This reaction provides a valuable route for vinylation at the C-3 position of the benzothiophene ring. The aldehyde at the C-2 position is generally stable under Heck conditions, although careful optimization of the catalyst, base, and solvent is often necessary to achieve high yields and selectivity. nih.gov Published research on the Heck reaction of this compound is not readily found, but studies on activated thiophenes, such as thiophene-3-carboxaldehyde, show that arylation can be achieved with iodobenzene (B50100) under specific conditions, highlighting the potential for such transformations. researchgate.net

Carboalkoxylation Reactions

Palladium-catalyzed carboalkoxylation introduces an ester functionality by reacting an aryl halide with carbon monoxide and an alcohol. This reaction would transform the C-3 iodo group of this compound into a carboxylate ester, yielding a diester-like derivative. Detailed studies applying this specific reaction to this compound are not available in the surveyed literature. However, palladium-catalyzed arylations of 3-thiophenecarboxylate esters have been described, indicating the compatibility of the thiophene ring and ester groups under palladium catalysis. scilit.comsigmaaldrich.com

Synthetic Manipulations of the C-2 Carbaldehyde Functionality

The carbaldehyde group at the C-2 position is a versatile handle for a wide range of chemical transformations, most notably condensation reactions with various nucleophiles to form new carbon-nitrogen double bonds.

Condensation Reactions with Nitrogen Nucleophiles (e.g., Schiff Base Formation, Thiosemicarbazone Synthesis)

The aldehyde functionality readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is typically carried out in an alcohol solvent, often with acid catalysis. orientjchem.orgnih.govoncologyradiotherapy.com Similarly, reaction with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. researchgate.netnih.govviamedica.plnih.gov These derivatives are of significant interest in medicinal chemistry due to their biological activities. While the parent thiophene-2-carboxaldehyde is widely used for these reactions, specific examples utilizing this compound are not well-documented. The presence of the bulky iodine atom adjacent to the aldehyde could sterically hinder the approach of the nucleophile, potentially requiring more forcing reaction conditions compared to the unsubstituted analogue. A patent from 1956 describes the synthesis of various substituted thiophene-2-carboxaldehyde thiosemicarbazones, noting that halogen-substituted compounds are of particular interest. google.com

Table 3: General Synthesis of Thiosemicarbazones from Thiophene Aldehydes Based on procedures for related thiophene aldehydes.

AldehydeReagentSolventConditionsProductReference
Thiophene-2-carboxaldehydeThiosemicarbazide5% Acetic AcidStirring at 50°CThiophene-2-carboxaldehyde thiosemicarbazone viamedica.pl
Halogen-substituted Thiophene-2-carboxaldehydeThiosemicarbazideEthanol (B145695)RefluxHalogen-substituted thiophene-2-carboxaldehyde thiosemicarbazone google.com

Redox Chemistry of the Aldehyde Group (Oxidation to Carboxylic Acids, Reduction to Primary Alcohols)

The aldehyde functional group at the C2 position of this compound is readily amenable to both oxidation and reduction, providing straightforward access to the corresponding carboxylic acid and primary alcohol, respectively. These transformations are fundamental in organic synthesis, allowing for the introduction of new functionalities and the extension of the carbon skeleton.

Oxidation to 3-Iodobenzo[b]thiophene-2-carboxylic acid:

The oxidation of the aldehyde to a carboxylic acid can be accomplished using a variety of standard oxidizing agents. The choice of reagent is often dictated by the desired reaction conditions and tolerance of other functional groups. For thiophene-based aldehydes, strong oxidants are effective. For instance, chromium-based reagents like chromium trioxide (CrO₃) in an acidic medium can convert thiophene-2-carbaldehyde (B41791) to thiophene-2-carboxylic acid. smolecule.com Milder, more selective reagents such as potassium permanganate (B83412) (KMnO₄) under controlled pH or silver oxide (Ag₂O) can also be employed to minimize potential side reactions. A selenium-catalyzed oxidation using hydrogen peroxide as the terminal oxidant presents a greener alternative for converting various aldehydes to carboxylic acids. mdpi.com

Table 1: Oxidation of this compound

Oxidizing AgentSolventConditionsProduct
Potassium Permanganate (KMnO₄)Acetone/WaterRoom Temperature3-Iodobenzo[b]thiophene-2-carboxylic acid
Silver(I) Oxide (Ag₂O)Ethanol/WaterReflux3-Iodobenzo[b]thiophene-2-carboxylic acid
Jones Reagent (CrO₃/H₂SO₄)Acetone0 °C to Room Temp3-Iodobenzo[b]thiophene-2-carboxylic acid
Diphenyl Diselenide (cat.) / H₂O₂WaterRoom Temperature3-Iodobenzo[b]thiophene-2-carboxylic acid

Reduction to (3-Iodobenzo[b]thiophen-2-yl)methanol:

The reduction of the aldehyde group to a primary alcohol is a common and high-yielding transformation. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is highly effective for reducing aldehydes in the presence of other functional groups, such as the iodo-substituent. smolecule.com It is often used in alcoholic solvents like methanol (B129727) or ethanol at room temperature. For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be used, typically in aprotic ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Table 2: Reduction of this compound

Reducing AgentSolventConditionsProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol0 °C to Room Temp(3-Iodobenzo[b]thiophen-2-yl)methanol
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C, then aqueous workup(3-Iodobenzo[b]thiophen-2-yl)methanol
Hydrogen (H₂) with CatalystEthanol or Ethyl AcetateRoom Temperature, Pressure(3-Iodobenzo[b]thiophen-2-yl)methanol

Nucleophilic Aromatic Substitution on the Iodinated Benzo[b]thiophene Ring

Aryl halides can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently electron-deficient. libretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the potent electron-withdrawing aldehyde group (-CHO) at the C2 position activates the adjacent C3 position, making the carbon-iodine bond susceptible to nucleophilic attack.

The accepted mechanism for SNAr reactions involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the iodine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing aldehyde group, which provides crucial stabilization.

Elimination of the leaving group: The aromaticity of the ring is restored by the expulsion of the iodide ion, which is a good leaving group, resulting in the net substitution product. libretexts.orgyoutube.com

A wide range of nucleophiles, including alkoxides, amines, and thiolates, can displace the iodide. This reaction pathway is synthetically valuable for introducing diverse substituents at the C3 position of the benzo[b]thiophene core.

Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile (Nu⁻)Reagent ExampleProduct
Methoxide (CH₃O⁻)Sodium Methoxide (NaOCH₃)3-Methoxybenzo[b]thiophene-2-carbaldehyde
Amine (R₂NH)Pyrrolidine3-(Pyrrolidin-1-yl)benzo[b]thiophene-2-carbaldehyde
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)3-(Phenylthio)benzo[b]thiophene-2-carbaldehyde
Azide (N₃⁻)Sodium Azide (NaN₃)3-Azidobenzo[b]thiophene-2-carbaldehyde

Cascade and Domino Reactions for the Construction of Fused Benzo[b]thiophene Systems

Cascade and domino reactions are powerful synthetic strategies that allow for the construction of complex molecular architectures in a single operation, minimizing waste and improving efficiency. researchgate.net this compound is an ideal substrate for such reactions, as its two distinct functional groups can be engaged sequentially to build new fused-ring systems.

A plausible and synthetically useful cascade involves an initial SNAr reaction at the C3 position, followed by an intramolecular reaction involving the aldehyde at the C2 position. For example, substitution of the iodide with a nucleophile containing an active methylene (B1212753) group or an amine can set the stage for a subsequent intramolecular condensation and cyclization.

One such strategy is the Friedländer annulation, which is used to synthesize quinolines and related fused pyridine (B92270) systems. nih.gov In a hypothetical application, this compound could first undergo a palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) or a copper-catalyzed reaction with a β-amino ketone. The resulting intermediate, now bearing an amino group with an adjacent enolizable ketone at the C3 position, can undergo an acid- or base-catalyzed intramolecular aldol-type condensation with the C2-aldehyde. Subsequent dehydration would lead to the formation of a novel, fused benzothieno[3,2-b]pyridine system. This type of domino sequence, combining a substitution and a condensation, provides a highly efficient route to complex heterocyclic structures from a relatively simple starting material. researchgate.netnih.gov

Table 4: Hypothetical Cascade Reaction for Fused System Synthesis

StepReaction TypeReagents/ConditionsIntermediate/ProductFused System Formed
1Nucleophilic Substitution2-Aminoacetophenone, CuI, K₂CO₃3-(2-Acetylphenylamino)benzo[b]thiophene-2-carbaldehydeN/A
2Intramolecular Condensation/CyclizationAcid or Base catalyst (e.g., p-TsOH)N/ABenzothieno[3,2-b]quinoline derivative

Mechanistic Investigations and Advanced Computational Studies

Reaction Mechanism Elucidation for Key Transformations

The synthesis and subsequent functionalization of the 3-iodobenzo[b]thiophene-2-carbaldehyde scaffold are underpinned by a series of well-established yet complex reaction mechanisms. Understanding these pathways is crucial for reaction optimization and the design of novel synthetic routes.

The formation of the 3-iodobenzo[b]thiophene (B1338381) core often proceeds via an iodine-mediated electrophilic cyclization. This transformation typically starts from a suitably substituted acyclic precursor, such as a 2-alkynylthioanisole. The mechanism is initiated by the interaction of molecular iodine (I₂) with the alkyne moiety.

The key steps are as follows:

Electrophilic Activation: The π-electrons of the carbon-carbon triple bond attack an iodine molecule, which, despite being nonpolar, is readily polarizable. This attack leads to the formation of a cyclic iodonium (B1229267) ion intermediate.

Intramolecular Nucleophilic Attack: The sulfur atom of the thioether group, acting as an intramolecular nucleophile, attacks one of the carbon atoms of the iodonium ion. This step follows a 5-endo-dig cyclization pathway, which is generally disfavored by Baldwin's rules but is operative in this context due to the electronic properties of the system.

Rearomatization: The resulting cationic intermediate undergoes deprotonation, typically facilitated by a weak base present in the reaction mixture, to restore the aromaticity of the benzene (B151609) ring and yield the stable 3-iodobenzo[b]thiophene product.

This process is highly efficient, providing a direct route to introduce an iodine atom at the 3-position, which is valuable for further synthetic modifications.

The foundational step in synthesizing the title compound often involves the construction of the benzo[b]thiophene heterocyclic system from acyclic precursors. A common and effective strategy is the electrophilic cyclization of 2-alkynylthioanisoles.

The mechanistic rationale for this core formation is rooted in the principles of electrophilic addition and intramolecular substitution. The process begins with the generation of an electrophile, frequently iodine (I⁺ source), which activates the alkyne bond. The sulfur atom, tethered to the phenyl ring, is perfectly positioned to act as an internal nucleophile. The subsequent ring-closure forms the thiophene (B33073) ring fused to the benzene ring. The choice of the electrophile (e.g., I₂, ICl) directly determines the substituent at the 3-position of the resulting benzo[b]thiophene. This iodocyclization is a powerful method because it simultaneously constructs the heterocyclic core and installs a versatile synthetic handle (the iodine atom) in a single, atom-economical step.

The iodine atom at the C3 position of this compound serves as a crucial functional group for further elaboration through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The analysis of these catalytic cycles is fundamental to understanding how the carbon-iodine bond is transformed into a new carbon-carbon bond.

A representative example is the Palladium-catalyzed Suzuki coupling, which follows a well-defined catalytic cycle:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The this compound undergoes oxidative addition to the Pd(0) complex, breaking the C-I bond and forming a new organopalladium(II) intermediate. researchgate.netuwf.edu

Transmetalation: In this step, an organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium(II) complex. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the formation of a more nucleophilic boronate species, which facilitates the transfer. This step results in a new diorganopalladium(II) complex and regenerates the boron species. researchgate.net

Reductive Elimination: This is the final, product-forming step. The two organic ligands on the palladium(II) complex couple, forming a new C-C bond and yielding the 3-substituted benzo[b]thiophene-2-carbaldehyde product. Simultaneously, the palladium catalyst is reduced back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. researchgate.net

Similar cycles involving oxidative addition and reductive elimination are central to other transformations like the Heck (coupling with an alkene) and Sonogashira (coupling with a terminal alkyne) reactions, making this compound a versatile building block. mdpi.comnih.gov

Quantum Chemical and Molecular Modeling Approaches

To gain deeper insight into the intrinsic properties of this compound, advanced computational methods are employed. These studies provide a molecular-level understanding of its electronic structure, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For this compound, DFT calculations can elucidate its geometric and electronic structure, providing valuable data that complements experimental findings.

Calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, the LUMO is often localized over the carbaldehyde group and the C-I bond, indicating these are potential sites for nucleophilic attack. The electrostatic potential map further illustrates the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Calculated ParameterTypical Calculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVRegion of electron donation (nucleophilicity)
LUMO Energy-2.5 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)4.0 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DMeasure of molecular polarity

To understand how molecules of this compound interact with each other in the solid state, computational techniques like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are invaluable.

Hirshfeld Surface Analysis provides a method for visualizing and quantifying intermolecular interactions within a crystal lattice. The surface is generated based on the electron distribution of the molecule. Key features include:

d_norm surface: This property is mapped onto the Hirshfeld surface to identify regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds or halogen bonds.

Quantum Theory of Atoms in Molecules (QTAIM) analysis examines the electron density topology to characterize chemical bonding. By locating bond critical points (BCPs) between atoms, QTAIM can differentiate between covalent bonds and weaker non-covalent interactions. Analysis of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provides quantitative information about the strength and nature of interactions such as halogen bonds (C-I···O/S) and hydrogen bonds (C-H···O), which are crucial for understanding the supramolecular assembly.

Intermolecular Contact TypeTypical % Contribution to Hirshfeld SurfaceNature of Interaction
H···H45-55%General van der Waals forces
C···H / H···C15-25%Weak hydrogen bonding, van der Waals
O···H / H···O10-15%Carbonyl-related hydrogen bonding
I···H / H···I5-10%Halogen-related interactions
S···H / H···S3-7%Thiophene sulfur interactions

Energy Framework Analysis for Supramolecular Interactions

Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice, providing a quantitative and visual understanding of the forces that govern crystal packing. This analysis calculates the interaction energies between a central molecule and its neighbors, dissecting these energies into distinct components: electrostatic, polarization, dispersion, and repulsion. researchgate.net The results are often visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the interaction strength. researchgate.net

Energy ComponentDescription
Electrostatic Energy (Eelec)Arises from the interaction between the static charge distributions of molecules.
Polarization Energy (Epol)Represents the energy of interaction between the static charge distribution of one molecule and the induced dipole of another.
Dispersion Energy (Edisp)A quantum mechanical attraction arising from instantaneous fluctuations in electron density (van der Waals forces). Often a dominant force in benzothiophene (B83047) derivatives. researchgate.netresearchgate.net
Repulsion Energy (Erep)The short-range repulsive force that prevents molecules from collapsing into each other, based on the Pauli exclusion principle.

Molecular Docking Studies (focused on theoretical binding interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, such as derivatives of benzo[b]thiophene-2-carbaldehyde, to the active site of a biological target, typically a protein.

In silico studies on novel derivatives of benzo[b]thiophene-2-carbaldehyde have identified favorable interactions with specific protein targets. For instance, virtual screening and docking studies identified the human IgM Fc domain (PDB ID: 4JVW) as a strong interaction partner for several derivatives, with calculated binding energies ranging from -7.5 to -8.0 kcal/mol. nih.gov

Further research on 3-chlorobenzo[b]thiophene derivatives has explored their potential as inhibitors of Estrogen receptor alpha (ERα), a key target in breast cancer treatment. researchgate.net These docking studies yielded high fitness scores, indicating strong theoretical binding. The analysis revealed that the stability of the ligand-protein complex was maintained by key interactions, including non-covalent hydrophobic interactions with specific amino acid residues like LEU428. researchgate.net Such studies are instrumental in understanding the structural basis of a compound's potential biological activity and in guiding the rational design of more potent analogs.

Compound ClassProtein TargetPDB IDKey Findings
Benzo[b]thiophene-2-carbaldehyde derivativesHuman IgM Fc Domain4JVWPredicted binding energies of -7.5, -7.6, and -8.0 kcal/mol. nih.gov
3-Chlorobenzo[b]thiophene-2-carbonyl chloride derivativesEstrogen receptor alpha (ERα)Not SpecifiedHigh PLP fitness scores (66.21-77.20); hydrophobic interactions with LEU428. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Predictive Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. core.ac.uk By building a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, accelerating the discovery of lead molecules. nih.gov

For the benzo[b]thiophene scaffold, QSAR studies have been successfully developed to predict various activities. One such study focused on modeling the radical scavenging activity (RSA) of 26 di(hetero)arylamines derivatives of benzo[b]thiophenes. core.ac.ukipb.pt This model was built using the Partial Least Squares (PLS) statistical method, which is a useful technique for molecular modeling in drug design. core.ac.ukipb.pt The final QSAR model incorporated four molecular descriptors from two families: Radial Distribution Function (RDF) and 2D-autocorrelation descriptors. ipb.pt

Radial Distribution Function (RDF) descriptors were found to relate the presence of electronegative atoms to increased radical scavenging activity. ipb.pt

2D-Autocorrelation descriptors associated the presence of polarizable and electronegative pairs of atoms at specific topological distances with the compound's activity. ipb.pt

Other QSAR models for benzothiophene derivatives have been developed using methods like Principal Component Regression (PCR) and Multiple Linear Regression (MLR) to predict antibacterial activity against multidrug-resistant Staphylococcus aureus. researchgate.net These models help identify the key molecular features, encoded by descriptors, that correlate with biological function, providing a roadmap for the rational design of new therapeutic agents. researchgate.net

Descriptor TypeAbbreviationInformation Encoded
Radial Distribution FunctionRDFDescribes the probability of finding an atom in a spherical volume of a certain radius around the molecule. It can be weighted by properties like electronegativity. ipb.pt
2D-Autocorrelatione.g., GATS, MATSMeasures the correlation of atomic properties (e.g., polarizability, electronegativity) between atoms separated by a specific topological distance (number of bonds). ipb.pt
Partial Equalization of Orbital Electronegativities - van der Waals Surface AreaPEOE_VSAA descriptor correlating molecular surface area with partial charges, found to be key in models predicting antibacterial activity. researchgate.net
Charge - van der Waals Surface AreaQ_VSAA descriptor correlating molecular surface area with hydrophobicity, also identified as important for antibacterial activity. researchgate.net

Advanced Applications in Contemporary Chemical Research

Development of Highly Functionalized Benzo[b]thiophene Architectures

The dual reactivity of 3-Iodobenzo[b]thiophene-2-carbaldehyde serves as a cornerstone for the synthesis of highly substituted and complex benzo[b]thiophene architectures. The iodine and aldehyde moieties act as orthogonal synthetic handles, enabling regioselective functionalization of the heterocyclic core.

The iodine atom at the C-3 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds. Key reactions include:

Suzuki-Miyaura Coupling: Reaction with various aryl- or heteroarylboronic acids or esters introduces diverse aromatic systems at the 3-position. This method is a powerful tool for creating libraries of aryl-substituted benzo[b]thiophenes. researchgate.netnih.gov

Sonogashira Coupling: The coupling with terminal alkynes under palladium-copper catalysis provides a direct route to 3-alkynylbenzo[b]thiophenes. researchgate.netwikipedia.org This reaction is instrumental in extending the π-conjugated system of the molecule, a crucial strategy in the development of organic electronic materials. researchgate.net

Concurrently, the carbaldehyde group at the C-2 position offers a gateway to a different set of chemical transformations:

Condensation Reactions: The aldehyde readily reacts with active methylene (B1212753) compounds, such as malononitrile (B47326) or cyanoacetates, as well as with amines and hydrazines to form Schiff bases and hydrazones, respectively. nih.gov

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further opportunities for functionalization, such as ester or ether formation.

This complementary reactivity allows for a programmed synthetic approach. For instance, a Sonogashira coupling can be performed on the C-3 iodide, followed by a condensation reaction at the C-2 aldehyde, leading to complex, non-symmetrical benzo[b]thiophene derivatives that would be difficult to access through other means. The synthesis of 3-halobenzo[b]thiophenes is often achieved through electrophilic cyclization pathways, which themselves provide a route to diverse precursors for this versatile scaffold. researchgate.netnih.gov

Contribution to Organic Electronic Materials and Optoelectronic Device Development

The benzo[b]thiophene core is an electron-rich, planar heterocyclic system with inherent semiconducting properties, making it a privileged scaffold for organic electronic materials. researchgate.netmdpi.com Thiophene-based compounds are integral components in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net

While specific device applications for this compound itself are not extensively documented, its role as a key intermediate is critical. The development of high-performance organic semiconductors often relies on the creation of extended π-conjugated systems to facilitate charge transport. mdpi.com this compound is an ideal starting material for this purpose.

The C-3 iodine atom serves as a strategic point for extending the molecular conjugation through cross-coupling reactions like the Suzuki and Sonogashira couplings. researchgate.net By attaching other aromatic or electron-donating/withdrawing groups, chemists can fine-tune the frontier molecular orbital energies (HOMO/LUMO levels) of the resulting materials. This control is essential for optimizing charge injection/extraction and for matching the absorption spectra of photovoltaic materials to the solar spectrum. The aldehyde group can be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures, further modifying the material's bulk properties.

Role as Organic Catalysts and in Hybrid Metal-Organic Catalytic Systems (e.g., Electro-oxidation Processes)

Recent research has highlighted the potential of benzo[b]thiophene derivatives to act as organic catalysts, particularly in electrochemical applications. The sulfur-containing heterocyclic system can mediate electron transfer processes, making it suitable for electrocatalysis.

In one study, benzo[b]thiophene derivatives synthesized through coupling and electrophilic cyclization reactions were employed as anode catalysts for the electro-oxidation of hydrazine (B178648). researchgate.net Hydrazine is a key fuel in direct fuel cells, and efficient anode catalysts are crucial for their performance. The research demonstrated that a benzo[b]thiophene-based organic material exhibited significant catalytic activity for the hydrazine electro-oxidation reaction, showcasing the potential of this molecular scaffold in energy conversion technologies. researchgate.net The ability to systematically modify the electronic properties of the benzo[b]thiophene core through substitution—a process for which this compound is an ideal precursor—allows for the rational design of new organic catalysts with enhanced activity and stability.

Strategic Building Block for Diverse Heterocyclic Scaffolds in Medicinal Chemistry Research (emphasizing synthetic utility)

The benzo[b]thiophene nucleus is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov Thiophene-containing molecules have found application as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.com

This compound is a strategic starting material for generating libraries of potential drug candidates. The importance of substitution at the C-3 position has been noted in the development of antimicrobial agents, with 3-halobenzo[b]thiophenes showing promising activity against various bacterial and fungal strains. nih.gov Furthermore, studies on arylthiophene-2-carbaldehydes have revealed significant antibacterial and anti-urease activities. nih.gov

The synthetic utility of this building block lies in its ability to produce a wide range of derivatives for structure-activity relationship (SAR) studies. The aldehyde can be converted into various functional groups, such as imines, oximes, or hydrazones, or used in multi-component reactions to build more complex heterocyclic systems. The iodide allows for the introduction of diverse aryl and heteroaryl fragments via Suzuki coupling, enabling chemists to probe the steric and electronic requirements of biological targets. nih.gov Recently, novel derivatives of benzo[b]thiophene-2-carbaldehyde were synthesized and evaluated through molecular docking studies, identifying them as promising candidates for pharmaceutical applications. nih.gov

Antibacterial Activity (IC₅₀ in µg/mL) of Arylthiophene-2-carbaldehyde Derivatives (Data sourced from nih.gov)
Compound DerivativeP. aeruginosaE. coliS. aureusB. subtilis
4-(p-tolyl)thiophene-2-carbaldehyde45.350.148.255.1
4-(3,5-bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde38.443.740.245.3
3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile29.738.235.839.4
4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde50.158.355.459.2
Standard (Streptomycin)35.240.538.142.3

High-Throughput Synthesis and Library Generation Strategies for Benzo[b]thiophene Derivatives

The increasing demand for novel molecules in drug discovery and materials science necessitates the use of high-throughput synthesis and combinatorial chemistry. This compound is an exemplary scaffold for such strategies due to its two distinct and orthogonally reactive functional groups.

A powerful approach for library generation involves a two-dimensional diversification strategy. In the first dimension, the aldehyde at the C-2 position can be reacted with a collection of diverse building blocks, such as a set of primary amines via reductive amination or a set of hydrazides to form a library of acylhydrazones. In the second dimension, the resulting products, which still contain the C-3 iodine, can be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with a diverse array of boronic acids.

This methodology allows for the rapid and efficient generation of a large, structurally diverse library of compounds from a single starting material. For example, reacting the initial scaffold with 50 different amines and subsequently with 50 different boronic acids could, in principle, generate a library of 2,500 unique benzo[b]thiophene derivatives. This approach significantly accelerates the discovery process by providing a multitude of compounds for biological or material property screening.

Hypothetical Library Generation from this compound
StepReaction at C-2 (Aldehyde)Reaction at C-3 (Iodide)Resulting Diversity
1Reductive Amination with Amine Library (R¹-NH₂)-Generates diverse C-2 side chains
2-Suzuki Coupling with Boronic Acid Library (R²-B(OH)₂)Generates diverse C-3 side chains
3Wittig Reaction with Ylide Library (Ph₃P=CHR¹)-Generates C-2 alkenes
4-Sonogashira Coupling with Alkyne Library (H-C≡C-R²)Generates C-3 alkynes

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-iodobenzo[b]thiophene-2-carbaldehyde, and how do their yields compare?

  • Methodological Answer : The compound is synthesized via electrophilic iodocyclization of alkynyl thioethers. For example, thioanisole derivatives undergo cyclization with iodine in dichloromethane at room temperature, achieving yields >90% . Alternative routes include lithiation-formylation sequences : methylthiobenzene reacts with BuLi and DMF in a one-pot process, yielding benzo[b]thiophene-2-carbaldehyde (80%), which can be iodinated . A comparison table is provided below:
MethodConditionsYieldKey Reference
Electrophilic cyclizationI₂, CH₂Cl₂, RT, 30 min>90%
Lithiation-formylationBuLi, DMF, hexane, 0–25°C80%

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving iodine positioning and aromatic system geometry .
  • Spectroscopy : ¹H/¹³C NMR confirms aldehyde (δ ~10 ppm) and iodothiophene signals. IR identifies C=O stretches (~1680 cm⁻¹) .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a precursor for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 3-position. The aldehyde group enables further derivatization (e.g., Schiff base formation for bioactive molecules) .

Advanced Research Questions

Q. How can regioselectivity challenges in iodocyclization be addressed to avoid byproducts like benzofurans?

  • Methodological Answer : Regioselectivity is controlled by substituent effects and reaction conditions. For example, methoxy groups ortho to the alkyne in thioanisoles favor 3-iodobenzo[b]thiophene formation over benzofurans. Kinetic studies show iodine’s electrophilic attack occurs preferentially at sulfur-tethered carbons .

Q. What experimental strategies optimize the stability of lithiated intermediates during synthesis?

  • Methodological Answer :

  • Temperature control : Lithiation at 0°C minimizes decomposition.
  • Chelating agents : TMEDA stabilizes dilithiated intermediates via coordination, enhancing formylation efficiency .
  • In situ quenching : Immediate DMF addition after lithiation prevents side reactions .

Q. How do structural modifications (e.g., fluorination) impact biological activity compared to the parent compound?

  • Methodological Answer : Fluorination at the benzene ring (e.g., 6-fluoro analogs) increases lipophilicity and metabolic stability. Comparative assays show fluorinated derivatives exhibit enhanced cytotoxicity (IC₅₀: 25–50 μM vs. HCT-15 cells) but reduced antibacterial potency compared to non-fluorinated analogs .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

  • Methodological Answer : Discrepancies arise from substrate purity and iodine stoichiometry . For example, thioanisole derivatives with electron-withdrawing groups require excess iodine (1.5 eq.) for >90% yields, while electron-donating groups achieve similar yields with 1.0 eq. . Reproducibility is ensured by rigorous moisture control (e.g., anhydrous DMF, nitrogen atmosphere) .

Q. How is computational modeling integrated to predict reactivity in cross-coupling reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Electron-deficient aryl boronic acids show faster kinetics due to lower activation barriers, aligning with experimental yields of 70–85% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.